molecular formula C17H17F3O5S B13727131 [3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate

[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate

Cat. No.: B13727131
M. Wt: 390.4 g/mol
InChI Key: UKBNVXLPTRRWFL-UHFFFAOYSA-N
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Description

[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a trifluoroethoxy group, a hydroxymethyl group, and a methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate typically involves multiple steps. One common route includes the reaction of 3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The trifluoroethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 3-(carboxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl 4-methylbenzenesulfonate.

    Reduction: 3-(hydroxymethyl)-5-(ethoxy)phenyl 4-methylbenzenesulfonate.

    Substitution: 3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenylmethyl 4-methylbenzenesulfonamide.

Scientific Research Applications

[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonate group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(hydroxymethyl)-5-(ethoxy)phenyl]methyl 4-methylbenzenesulfonate
  • [3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-chlorobenzenesulfonate

Uniqueness

The presence of the trifluoroethoxy group in [3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate distinguishes it from similar compounds. This group imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications.

Properties

Molecular Formula

C17H17F3O5S

Molecular Weight

390.4 g/mol

IUPAC Name

[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H17F3O5S/c1-12-2-4-16(5-3-12)26(22,23)25-10-14-6-13(9-21)7-15(8-14)24-11-17(18,19)20/h2-8,21H,9-11H2,1H3

InChI Key

UKBNVXLPTRRWFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=CC(=C2)CO)OCC(F)(F)F

Origin of Product

United States

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